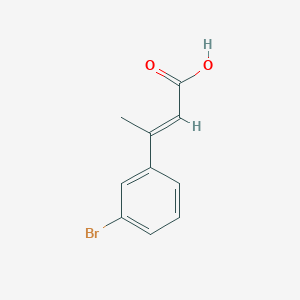

(2E)-3-(3-Bromophenyl)but-2-enoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-3-(3-bromophenyl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEJJKHATQGTGW-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91121-59-4 | |

| Record name | 3-(3-bromophenyl)but-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2e 3 3 Bromophenyl but 2 Enoic Acid

Stereoselective Synthesis Approaches for E-Alkenoic Acids

The synthesis of α,β-unsaturated carboxylic acids with a defined stereochemistry, particularly the (E)-isomer, is a fundamental challenge in organic synthesis. The geometry of the double bond is crucial and is determined by the chosen synthetic route and reaction conditions. researchgate.net For a trisubstituted alkene like (2E)-3-(3-Bromophenyl)but-2-enoic acid, achieving high E-selectivity requires careful consideration of steric and electronic factors in the transition states of the key bond-forming reactions.

Wittig Olefination Strategies and Stereocontrol

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds and phosphorus ylides (Wittig reagents). numberanalytics.comwikipedia.org The reaction involves the nucleophilic attack of the ylide on an aldehyde or ketone, leading to a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide. numberanalytics.commasterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.org Stabilized ylides, which contain an electron-withdrawing group (like an ester or ketone) attached to the carbanion, are less reactive and allow for equilibration of the intermediates. organic-chemistry.org This thermodynamic control generally leads to the formation of the more stable (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org Conversely, non-stabilized ylides (with alkyl or aryl groups) react more rapidly under kinetic control, typically favoring the (Z)-alkene. organic-chemistry.org

For the synthesis of this compound, a stabilized ylide would be required. The general approach would involve the reaction of 3-bromoacetophenone with a phosphorus ylide bearing a protected carboxylic acid function, such as an ester.

Proposed Wittig Reaction Pathway:

Step 1 (Ylide Formation): An α-haloacetate, like ethyl bromoacetate, reacts with triphenylphosphine (B44618) via an SN2 reaction to form a phosphonium (B103445) salt. masterorganicchemistry.com This salt is then deprotonated with a suitable base (e.g., NaH, NaOMe) to generate the stabilized ylide. organic-chemistry.org

Step 2 (Olefination): The stabilized ylide reacts with 3-bromoacetophenone. The thermodynamic favorability of the (E)-isomer in the transition state leads to the formation of ethyl (2E)-3-(3-bromophenyl)but-2-enoate.

Step 3 (Hydrolysis): The resulting ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

To further enhance E-selectivity when using semi-stabilized ylides, the Schlosser modification can be employed, which involves the use of a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the betaine intermediate to the more stable threo form, leading to the (E)-alkene after workup. wikipedia.org

Table 1: Factors Influencing Stereoselectivity in Wittig Reactions

| Factor | Favors (E)-Alkene | Favors (Z)-Alkene | Rationale |

| Ylide Type | Stabilized (e.g., R=COOR', COR) wikipedia.orgorganic-chemistry.org | Non-stabilized (e.g., R=alkyl, aryl) numberanalytics.com | Stabilized ylides allow for equilibration to the more stable threo intermediate, leading to the (E)-product. Non-stabilized ylides react kinetically via a less hindered approach to form the erythro intermediate, yielding the (Z)-product. wikipedia.org |

| Reaction Conditions | Thermodynamic control (higher temp., equilibration) | Kinetic control (low temp., salt-free conditions) | The presence of lithium salts can stabilize the betaine intermediate, affecting stereochemical drift. wikipedia.org |

| Modification | Schlosser Modification wikipedia.org | Standard Wittig Conditions | The Schlosser modification uses an extra equivalent of strong base to deprotonate the betaine intermediate, forcing equilibration to the more stable diastereomer that leads to the (E)-alkene. wikipedia.org |

Horner-Wadsworth-Emmons Reactions and Isomeric Control

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.org These carbanions are more nucleophilic and generally less basic than their phosphonium ylide counterparts. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a water-soluble dialkylphosphate salt, is easily removed by aqueous extraction, simplifying purification. wikipedia.org

The HWE reaction is renowned for its high (E)-selectivity, especially when reacting stabilized phosphonate carbanions with aldehydes. wikipedia.orgtandfonline.com The formation of the (E)-alkene is favored because the transition state leading to the threo-oxaphosphetane intermediate is sterically less hindered and thus thermodynamically more stable. tandfonline.com

For the synthesis of this compound, the HWE approach would involve reacting 3-bromoacetophenone with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base.

Proposed HWE Reaction Pathway:

Step 1 (Carbanion Formation): A phosphonate ester, such as triethyl phosphonoacetate, is deprotonated with a base (e.g., NaH, DBU, i-PrMgBr) to form the phosphonate carbanion. wikipedia.orgarkat-usa.org

Step 2 (Olefination): The carbanion adds to 3-bromoacetophenone. The subsequent elimination of the phosphate (B84403) group typically proceeds with high E-selectivity, yielding ethyl (2E)-3-(3-bromophenyl)but-2-enoate. wikipedia.orgrsc.org

Step 3 (Hydrolysis): Saponification of the ethyl ester furnishes the target carboxylic acid.

The stereochemical outcome can be influenced by several factors, including the structure of the phosphonate, the choice of base and counterion, and the reaction temperature. researchgate.netwikipedia.org For instance, using bulky phosphonate esters or specific conditions like the Masamune-Roush conditions (LiCl, DBU in acetonitrile) can further enhance E-selectivity. acs.org While typically E-selective, specific modifications, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)) and specific bases (e.g., KHMDS with 18-crown-6), can be used to favor the (Z)-isomer if needed. wikipedia.orgtandfonline.com

Table 2: HWE Reaction Conditions for Stereocontrol

| Condition | Typical Outcome | Example Reagents | Reference |

| Standard Conditions | High (E)-selectivity | Aldehyde/Ketone, Phosphonate Ester, NaH, THF | wikipedia.org |

| Masamune-Roush | High (E)-selectivity | LiCl, DBU, CH3CN | acs.org |

| Still-Gennari | High (Z)-selectivity | Bis(trifluoroethyl)phosphonate, KHMDS, 18-crown-6, THF, -78 °C | wikipedia.orgtandfonline.com |

| Temperature Increase | Increased (E)-selectivity | Refluxing toluene (B28343) vs. 0 °C | wikipedia.orgarkat-usa.org |

Palladium-Catalyzed Reactions for C–C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, including those that constitute an alkene framework.

The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for synthesizing substituted alkenes. wikipedia.org A significant advantage of the Heck reaction is its excellent trans (or E) selectivity, which arises from the syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination. fu-berlin.descielo.br

To synthesize this compound, a plausible Heck reaction pathway would involve the coupling of an aryl halide, such as 3-bromoiodobenzene or 1,3-dibromobenzene (B47543), with crotonic acid or one of its esters (e.g., ethyl crotonate). The use of an aryl bromide is common, and typical catalysts include Pd(OAc)₂, often with phosphine ligands like PPh₃ or P(o-tol)₃. wikipedia.orgscielo.br

Proposed Heck Reaction Pathway:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 3-bromoiodobenzene), forming an Ar-Pd(II)-X complex. nih.gov

Migratory Insertion: The alkene (e.g., ethyl crotonate) coordinates to the palladium complex, followed by syn-migratory insertion of the alkene into the aryl-palladium bond. fu-berlin.denih.gov

β-Hydride Elimination: A syn-β-hydride elimination occurs to form the (E)-alkene product and a hydrido-palladium complex. fu-berlin.denih.gov

Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydrido-palladium complex, completing the catalytic cycle. nih.gov

The reaction conditions, including the choice of catalyst, ligand, base (e.g., Et₃N, K₂CO₃), and solvent (e.g., DMF, NMP), are crucial for achieving high yields and selectivity. fu-berlin.de

The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts. uwindsor.ca

A Suzuki-derived approach to this compound could be envisioned in two ways:

Coupling of (3-bromophenyl)boronic acid with a vinyl halide such as ethyl (E)-3-bromobut-2-enoate.

Coupling of a boronic acid derivative of but-2-enoic acid with 1,3-dibromobenzene or 3-bromoiodobenzene.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The stereochemistry of the vinyl partner is typically retained throughout the reaction. Therefore, starting with an (E)-vinyl halide or (E)-vinylboronic acid derivative would lead to the (E)-product.

Table 3: Comparison of Palladium-Catalyzed Methods

| Reaction | Coupling Partners | Key Advantage for Target Synthesis | Stereochemical Control |

| Heck Reaction | Aryl Halide + Alkene wikipedia.org | Forms the C-Ar bond directly on an existing alkene backbone. | Inherently high E-selectivity due to syn-addition and syn-elimination mechanism. organic-chemistry.orgfu-berlin.de |

| Suzuki Coupling | Aryl Halide + Vinylboronic Acid (or vice versa) libretexts.org | Mild conditions and high functional group tolerance. uwindsor.ca | Retentive; the stereochemistry of the final product depends on the stereochemistry of the starting vinyl partner. libretexts.org |

Knoevenagel Condensation and Post-Condensation Isomerization Control

The Knoevenagel condensation is the reaction between a carbonyl compound and a molecule with an "active methylene (B1212753) group" (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgmdpi.com This is followed by a dehydration step to yield a conjugated alkene. wikipedia.org

To prepare this compound, a Doebner modification of the Knoevenagel condensation could be employed. wikipedia.orgorganic-chemistry.org This involves reacting 3-bromoacetophenone with a compound like malonic acid in the presence of a base such as pyridine (B92270). wikipedia.orgorganic-chemistry.org The reaction proceeds through condensation followed by decarboxylation.

Proposed Knoevenagel-Doebner Pathway:

Enolate Formation: The base (e.g., pyridine) deprotonates malonic acid.

Nucleophilic Addition: The resulting enolate attacks the carbonyl carbon of 3-bromoacetophenone.

Dehydration and Decarboxylation: The aldol-type adduct dehydrates to form an unsaturated dicarboxylic acid, which then undergoes decarboxylation, often facilitated by the pyridine solvent, to yield the final α,β-unsaturated acid. organic-chemistry.org

The stereochemical outcome of Knoevenagel condensations can be complex. While one isomer may be favored, mixtures of (E) and (Z) isomers can form. wikipedia.org However, in many cases, the thermodynamically more stable (E)-isomer is the major product, especially after extended reaction times or during workup which allows for equilibration. mdpi.com Post-condensation isomerization can also be intentionally induced, for example, by exposure to UV light or treatment with a base, to shift the equilibrium towards the desired, more stable isomer. mdpi.com

Development of Novel Synthetic Pathways

The quest for more efficient, selective, and environmentally benign synthetic routes has driven the development of novel methodologies applicable to the synthesis of this compound. These include electrochemical approaches, biocatalysis, and the integration of green chemistry principles.

Electrochemical Carboxylation Methodologies for Aryl Halides

Electrochemical synthesis is emerging as a powerful tool in organic chemistry, offering a greener alternative to traditional methods by replacing chemical oxidants and reductants with electricity. The electrochemical carboxylation of aryl halides with carbon dioxide presents a promising, yet largely exploratory, route for the synthesis of aromatic carboxylic acids. researchgate.net In the context of this compound, a hypothetical electrochemical approach could involve the reductive carboxylation of a suitable precursor derived from 3-bromoacetophenone.

The general mechanism involves the electrochemical reduction of the aryl halide at the cathode to form a highly reactive radical anion. This intermediate can then react with carbon dioxide, which serves as both the electrolyte and the C1 source, to form the carboxylate. A subsequent protonation step yields the final carboxylic acid.

A potential, though not yet reported, electrochemical pathway to the target molecule could start from 3-bromoacetophenone. The electrochemical reduction of 3-bromoacetophenone, followed by a reaction with a suitable reagent and subsequent carboxylation, could theoretically lead to the desired product. The mechanism of electrochemical carboxylation can be complex, often following an Electrochemical-Chemical-Electrochemical (ECE) pathway, where the initial reduction is followed by a chemical step (addition of CO2) and then a further reduction. nih.gov

Table 1: Hypothetical Electrochemical Synthesis Parameters

| Parameter | Potential Condition | Rationale |

| Starting Material | 3-Bromoacetophenone derivative | Contains the required 3-bromophenyl moiety. |

| Cathode Material | Glassy carbon, silver, or lead | Materials with high hydrogen overpotential to favor carboxylation over hydrogen evolution. |

| Solvent | Dimethylformamide (DMF), Acetonitrile | Aprotic solvents to prevent premature protonation of the radical anion. |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate | Provides conductivity to the solution. |

| CO2 Pressure | 1-10 atm | Increased CO2 concentration can enhance the rate of carboxylation. |

| Potential | Controlled potential electrolysis | To selectively reduce the starting material. |

Challenges in this approach include controlling the regioselectivity and preventing side reactions such as dimerization of the radical anion. Further research is necessary to establish the feasibility and optimize the conditions for such a transformation for this specific target molecule.

Biocatalytic Synthesis Routes and Enantioselective Considerations

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. While a direct biocatalytic route to this compound has not been reported, several classes of enzymes that catalyze carbon-carbon bond formation could be theoretically applied. stuba.sk

One potential approach is the use of a chemo-enzymatic strategy. This could involve the enzymatic reduction of a suitable carboxylic acid to an aldehyde, followed by a chemical step like a Wittig reaction to form the α,β-unsaturated ester. nih.govnih.gov For instance, a carboxylic acid reductase (CAR) could be used to convert a 3-bromophenyl-containing carboxylic acid to the corresponding aldehyde, which would then undergo a Wittig reaction with an appropriate phosphorane to yield the but-2-enoate skeleton. nih.gov

Another possibility involves enzymes that can directly catalyze aldol-type condensation reactions. While less common, some promiscuous hydrolases have been shown to catalyze C-C bond forming reactions, although often with low enantioselectivity. stuba.sk

Enantioselective considerations would become crucial if a chiral center were present or introduced during the synthesis. For the synthesis of a specific enantiomer of a related compound, such as (S)-3-(4-bromophenyl)butanoic acid, a rhodium catalyst with a chiral ligand like (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has been successfully employed. vedantu.comwikipedia.org This highlights the potential for asymmetric metal catalysis to achieve high enantioselectivity in the synthesis of similar chiral structures.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact. This involves the use of safer solvents, renewable feedstocks, and catalytic processes.

Performing reactions in water or under solvent-free conditions is a key aspect of green chemistry. The Wittig reaction, a versatile method for alkene synthesis, has been successfully performed in aqueous media, even with water-insoluble reactants. acs.org For the synthesis of this compound, a one-pot Wittig reaction in an aqueous solution of sodium bicarbonate could be envisioned, mixing 3-bromobenzaldehyde (B42254), an α-bromoester, and triphenylphosphine. acs.org

Solvent-free reactions, often facilitated by mechanochemistry (ball milling), offer another green alternative. libretexts.org For instance, a Knoevenagel condensation between 3-bromoacetophenone and malonic acid could potentially be carried out under solvent-free conditions, catalyzed by a solid base. sigmaaldrich.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical to maximize the yield and purity of the desired product while minimizing waste. This involves a systematic study of various parameters such as the choice of catalyst, base, solvent, temperature, and reaction time. Drawing parallels from the synthesis of similar cinnamic acid derivatives provides valuable insights into potential optimization strategies.

A plausible and widely used method for synthesizing α,β-unsaturated acids is the Knoevenagel condensation. sigmaaldrich.comwikipedia.org The Doebner modification of this reaction, which involves the condensation of an aldehyde with malonic acid in the presence of a base like pyridine, followed by decarboxylation, is particularly relevant. organic-chemistry.orgpsu.edu

For the synthesis of this compound, a potential Knoevenagel condensation could involve the reaction of 3-bromoacetophenone with malonic acid. The optimization of this reaction would involve screening different bases and solvents.

Table 2: Potential Optimization of Knoevenagel Condensation for this compound

| Parameter | Variation | Expected Outcome on Yield and Selectivity |

| Base | Pyridine, Piperidine (B6355638), Triethylamine | The choice of base can significantly affect the reaction rate and the extent of side reactions. Piperidine is often a more effective catalyst than pyridine. |

| Solvent | Toluene, Ethanol (B145695), Pyridine (as solvent and catalyst) | The solvent polarity can influence the solubility of reactants and the reaction pathway. Pyridine can serve as both solvent and catalyst in the Doebner modification. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. |

| Reaction Time | 1 - 24 hours | Monitoring the reaction by techniques like TLC or GC-MS is crucial to determine the optimal reaction time to maximize product formation and minimize degradation. |

| Catalyst Loading | Catalytic vs. Stoichiometric amount of base | Using a catalytic amount of a strong base like piperidine is often sufficient. |

Another viable route is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the acid. uns.ac.idwikipedia.orguns.ac.id For the target molecule, this would involve reacting 3-bromobenzaldehyde with propanoic anhydride and sodium propanoate. Sonication has been shown to accelerate the Perkin reaction, offering a greener alternative to prolonged heating. uns.ac.iduns.ac.id

Table 3: Comparison of Potential Synthetic Routes

| Reaction | Starting Materials | Key Reagents | Potential Advantages | Potential Disadvantages |

| Knoevenagel Condensation (Doebner) | 3-Bromoacetophenone, Malonic acid | Pyridine or Piperidine | Mild conditions, readily available starting materials. | May require elevated temperatures for decarboxylation. |

| Perkin Reaction | 3-Bromobenzaldehyde, Propanoic anhydride | Sodium propanoate | Can be performed under sonication. | May require high temperatures and long reaction times. |

| Wittig Reaction | 3-Bromobenzaldehyde, α-Bromoester derivative | Triphenylphosphine, Base | High yields, can be performed in aqueous media. | Generation of triphenylphosphine oxide as a byproduct. |

| Heck Reaction | 3-Bromobenzaldehyde, Acrylic acid derivative | Palladium catalyst, Base | High functional group tolerance, can be performed in water. | Palladium catalyst can be expensive and requires removal from the product. |

By systematically evaluating these parameters and synthetic routes, an optimized protocol for the synthesis of this compound can be developed, prioritizing high yield, purity, and adherence to the principles of green chemistry.

Influence of Catalysts and Ligands on Stereoselectivity and Conversion

The stereochemical outcome and efficiency of synthetic routes to this compound are highly dependent on the selection of appropriate catalysts and ligands. These reagents play a crucial role in controlling the formation of the desired (E)-isomer over the (Z)-isomer and in achieving high conversion of starting materials.

In palladium-catalyzed cross-coupling reactions, such as the Heck reaction, the choice of phosphine ligands is critical. For the coupling of aryl halides with alkenes, ligands like triphenylphosphine (PPh₃) are commonly employed. The catalyst system, for instance, palladium acetate (B1210297) (Pd(OAc)₂) with PPh₃, has been shown to be effective in similar reactions. The steric and electronic properties of the phosphine ligand can influence the regioselectivity and efficiency of the Heck coupling. The use of bulky and electron-rich phosphine ligands can sometimes enhance the catalytic activity. In some cases, ligand-free palladium catalyst systems have also been utilized, particularly in the presence of ionic liquids, which can help stabilize the palladium nanoparticles that are the active catalytic species.

The Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of α,β-unsaturated esters with high (E)-selectivity, relies on the reaction of a phosphonate carbanion with an aldehyde. While this reaction is not catalytic, the structure of the phosphonate reagent itself dictates the stereochemical outcome. Phosphonates with electron-withdrawing groups, such as trifluoroethyl esters (Still-Gennari modification), can favor the formation of (Z)-alkenes. Conversely, standard trialkyl phosphonoacetates generally yield the thermodynamically more stable (E)-isomer as the major product. The choice of base used to generate the phosphonate carbanion also plays a role, with stronger, non-chelating bases often favoring (E)-selectivity.

Below is a representative table illustrating the potential impact of different catalyst and ligand systems on a Heck-type reaction for the synthesis of a precursor to this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Conversion (%) | (E:Z) Ratio |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | High | >95:5 |

| PdCl₂ | None | K₂CO₃ | Ionic Liquid | 120 | Moderate | >90:10 |

| Pd/C | None | NaOAc | DMA | 140 | High | >95:5 |

This table is illustrative and compiled from general knowledge of Heck reactions. Specific data for the synthesis of this compound may vary.

Temperature and Pressure Effects on Reaction Kinetics and Thermodynamics

Temperature and pressure are critical parameters that can significantly influence the kinetics and thermodynamics of the reactions used to synthesize this compound, thereby affecting the reaction rate, yield, and stereoselectivity.

In the Horner-Wadsworth-Emmons reaction, temperature plays a crucial role in determining the E/Z selectivity. Generally, higher reaction temperatures favor the formation of the thermodynamically more stable (E)-isomer. tandfonline.com This is because at elevated temperatures, the intermediates in the reaction pathway have sufficient energy to equilibrate to the more stable trans-configuration before the final elimination step occurs. Conversely, lower temperatures can sometimes be employed to favor the kinetically controlled product, which in some modified HWE reactions can be the (Z)-isomer. For standard HWE reactions aiming for the (E)-product, conducting the reaction at room temperature or with gentle heating is common.

For palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings, temperature directly impacts the reaction rate. These reactions often require elevated temperatures, typically ranging from 80 to 140 °C, to achieve a reasonable reaction rate and high conversion. researchgate.net The temperature must be carefully controlled, as excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. The optimal temperature is dependent on the specific substrates, catalyst system, and solvent used. For instance, more reactive aryl iodides might react at lower temperatures compared to less reactive aryl bromides or chlorides.

Pressure is generally not a critical parameter for these reactions when conducted in the liquid phase under standard laboratory conditions. The reactions are typically carried out at atmospheric pressure in sealed vessels to prevent solvent evaporation, especially when using low-boiling point solvents at elevated temperatures. However, in industrial-scale synthesis, pressure might be controlled to maintain the reaction medium in the liquid phase at higher temperatures. In reactions involving gaseous reactants, such as carbonylation reactions, pressure would be a key variable. For the synthesis of this compound via the common olefination or cross-coupling routes, the focus remains primarily on optimizing temperature and other reaction parameters rather than pressure.

The following table summarizes the general effects of temperature on the synthesis of precursors to this compound.

| Reaction Type | Temperature Range (°C) | General Effect on Rate | General Effect on (E)-Selectivity |

| Horner-Wadsworth-Emmons | -78 to 60 | Increases with temperature | Generally increases with temperature |

| Heck Reaction | 80 to 140 | Increases with temperature | Generally high, less sensitive to temperature |

| Suzuki-Miyaura Coupling | 25 to 110 | Increases with temperature | Generally high, less sensitive to temperature |

This table provides a general overview. Optimal temperatures are substrate and catalyst dependent.

Isolation and Purification Techniques for High Purity this compound

The isolation and purification of this compound from the reaction mixture are crucial steps to obtain a product of high purity. The choice of technique depends on the physical properties of the product and the nature of the impurities present.

A standard workup procedure following the synthesis, particularly if the product is an ester precursor, involves quenching the reaction mixture, followed by extraction. The reaction mixture is typically diluted with water, and the organic product is extracted into an immiscible organic solvent such as ethyl acetate or diethyl ether. The organic layer is then washed with water and brine to remove any water-soluble impurities and inorganic salts. Drying the organic phase over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, followed by filtration and removal of the solvent under reduced pressure, yields the crude product.

For the carboxylic acid, an acid-base extraction can be a highly effective purification method. The crude product can be dissolved in an organic solvent and treated with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. The carboxylic acid will be deprotonated to form its water-soluble carboxylate salt, which will partition into the aqueous phase. The organic layer, containing neutral and basic impurities, can then be separated and discarded. The aqueous layer is subsequently acidified with a strong acid, like hydrochloric acid, to precipitate the pure carboxylic acid, which can then be collected by filtration.

To achieve high purity, the crude solid is often subjected to recrystallization. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For cinnamic acid derivatives, mixed solvent systems are often effective. libretexts.org A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate) and then gradually add a solvent in which it is insoluble (e.g., water or hexanes) until the solution becomes turbid. Upon slow cooling, pure crystals of this compound will form and can be collected by filtration, washed with a small amount of cold solvent, and dried.

Column chromatography is another powerful purification technique, particularly if recrystallization is ineffective or if impurities have similar solubility profiles. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is then passed through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation. For cinnamic acid derivatives, a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is often used as the eluent.

The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic methods like NMR. A sharp melting point close to the literature value is indicative of high purity.

| Purification Technique | Principle | Typical Solvents/Reagents | Suitability for this compound |

| Extraction | Partitioning between immiscible liquids | Ethyl acetate, Diethyl ether, Water, Brine | Initial workup to remove water-soluble impurities |

| Acid-Base Extraction | Conversion to a water-soluble salt | Sodium bicarbonate, Sodium hydroxide, Hydrochloric acid | Effective for separating the carboxylic acid from neutral/basic impurities |

| Recrystallization | Differential solubility at varying temperatures | Ethanol/Water, Ethyl acetate/Hexanes | Excellent for obtaining high-purity crystalline solid |

| Column Chromatography | Differential adsorption on a stationary phase | Silica gel, Hexanes/Ethyl acetate | Useful for separating impurities with similar solubility |

Reaction Chemistry and Functional Group Transformations of 2e 3 3 Bromophenyl but 2 Enoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's functionality, allowing for a range of derivatization reactions. These transformations are crucial for synthesizing esters and amides, which are of significant interest in medicinal chemistry and materials science.

Esterification and Amidation for Derivatization

Esterification of carboxylic acids, a fundamental reaction in organic synthesis, can be achieved through various methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com This equilibrium-driven process often requires an excess of the alcohol or the removal of water to drive the reaction to completion. organic-chemistry.org For a sterically hindered acid like (2E)-3-(3-Bromophenyl)but-2-enoic acid, catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically employed to protonate the carbonyl oxygen, thereby increasing its electrophilicity. organic-chemistry.orgopenstax.org

Amide synthesis from carboxylic acids presents a challenge because amines, being basic, can deprotonate the carboxylic acid to form an unreactive carboxylate salt. openstax.org To overcome this, the carboxylic acid must be "activated." Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. openstax.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide. openstax.org

A recent development in amide synthesis is the stereoretentive decarboxylative amidation of α,β-unsaturated carboxylic acids using 1,4,2-dioxazol-5-ones. acs.org This metal-free method provides a practical route to enamides while preserving the stereochemistry of the double bond. acs.org

Carboxylic Acid Activation Strategies

Beyond the use of carbodiimides for amidation, several other strategies exist to activate the carboxylic acid group for nucleophilic attack. One of the most common methods is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orglibretexts.org The resulting acyl chloride is highly reactive and can readily undergo reaction with a wide range of nucleophiles, including alcohols and amines, to form esters and amides, respectively. libretexts.org

Another approach involves the formation of mixed anhydrides. organic-chemistry.org In biological systems, this is often achieved through reaction with ATP to form an acyl adenylate, a highly activated intermediate. openstax.org In the laboratory, a similar principle can be applied using various reagents to enhance the reactivity of the carboxylic acid. A patented process describes the activation of carboxylic acids by reacting their salts with a product formed from 2-oxazolidinone (B127357) and phosphorus pentachloride, which is then used to synthesize amides or esters. google.com

| Activation Method | Reagent(s) | Intermediate | Subsequent Reaction |

| Acyl Chloride Formation | SOCl₂, PCl₅ | Acyl Chloride | Esterification, Amidation |

| Carbodiimide Coupling | DCC, EDC | O-acylisourea | Amidation |

| Mixed Anhydride (B1165640) | ATP (biological), Other reagents | Acyl Adenylate, Mixed Anhydride | Acyl transfer to nucleophiles |

| Dioxazolone Method | 1,4,2-dioxazol-5-ones | Acyl Dioxazolone | Decarboxylative Amidation |

| Patented Activation | 2-oxazolidinone, PCl₅ | Acyloxyphosphoramide | Amidation, Esterification |

Transformations of the Carbon-Carbon Double Bond

The electron-deficient nature of the α,β-unsaturated system in this compound, due to the electron-withdrawing carboxylic acid group, makes the carbon-carbon double bond susceptible to a variety of addition reactions.

Michael Addition Reactions and Stereochemical Implications

Michael addition, or conjugate addition, is a key reaction for α,β-unsaturated carbonyl compounds. It involves the addition of a nucleophile to the β-carbon of the unsaturated system. youtube.com While strong, "hard" nucleophiles like organolithium reagents tend to favor direct 1,2-addition to the carbonyl group, softer nucleophiles such as enolates, cuprates, amines, and thiols typically undergo 1,4-conjugate addition. youtube.com

For this compound, the addition of a nucleophile to the β-carbon would create a new stereocenter. If the nucleophile itself is chiral, or if a chiral catalyst is employed, the reaction can proceed with diastereoselectivity or enantioselectivity, respectively. The stereochemical outcome is influenced by the facial selectivity of the nucleophilic attack on the planar alkene, which can be controlled by steric or electronic factors of the substrate and reagents.

Hydrogenation Studies and Stereocontrol

The hydrogenation of the carbon-carbon double bond in α,β-unsaturated carboxylic acids is a direct method for synthesizing chiral carboxylic acids. nih.gov The hydrogenation of a tetrasubstituted alkene like this compound is challenging but can be achieved with high enantioselectivity using modern catalytic systems. nih.gov

Recent advances have shown that cobalt-catalyzed asymmetric hydrogenation provides an efficient route to chiral carboxylic acids from α,β-unsaturated precursors, achieving high yields and excellent enantioselectivities (up to >99% ee). nih.gov Similarly, iridium complexes with chiral spiro phosphino-oxazoline (SIPHOX) ligands have been developed for the highly enantioselective hydrogenation of various α,β-unsaturated carboxylic acids, including challenging tetrasubstituted examples. acs.orgorganic-chemistry.org These reactions often proceed under mild conditions and demonstrate broad substrate scope. nih.govorganic-chemistry.org The stereochemical outcome is dictated by the chiral ligand, which creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially.

| Catalyst System | Metal | Ligand Type | Key Features |

| Cobalt-based | Cobalt | Chiral Diphosphine | High activity and enantioselectivity for a broad range of substrates. nih.gov |

| Iridium-based | Iridium | Chiral Spiro Phosphino-Oxazoline (SIPHOX) | Excellent enantioselectivity for tetrasubstituted alkenes under mild conditions. acs.orgorganic-chemistry.org |

| Rhodium-based | Rhodium | Chiral Phosphines | Established for asymmetric hydrogenation, though sometimes requiring more forcing conditions. acs.org |

Cycloaddition Reactions and Mechanism Investigations

The carbon-carbon double bond of this compound can participate as a 2π component in cycloaddition reactions. The electron-deficient nature of the alkene makes it a good dienophile or dipolarophile for reactions with electron-rich dienes or 1,3-dipoles, respectively.

[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole (like a nitrile oxide, azide, or nitrone) with a dipolarophile (the alkene). uchicago.edunih.gov These reactions are powerful methods for constructing five-membered heterocyclic rings. nih.gov The mechanism is generally considered to be a concerted, pericyclic process, and the regioselectivity is governed by the frontier molecular orbitals of the dipole and dipolarophile. For an electron-deficient alkene like the title compound, the reaction with a dipole such as a Z-C-aryl-N-phenylnitrone would likely proceed with high regio- and stereoselectivity. nih.gov

[2+2] Cycloaddition reactions with ketenes are also possible. The reaction of dichloroketene (B1203229) or methylchloroketene with conjugated enol ethers has been shown to yield functionalized cyclobutanones with high regioselectivity. researchgate.net While less common for simple α,β-unsaturated acids, under specific conditions (e.g., photochemical), [2+2] cycloadditions could potentially lead to the formation of a cyclobutane (B1203170) ring.

Intramolecular Cyclization Pathways and Product Architectures

While no direct intramolecular cyclization reactions of this compound itself are prominently reported, its structure provides a template for designing precursors to complex, fused-ring systems. Such cyclizations typically require prior modification of the bromophenyl group into a reactive partner, followed by a ring-closing reaction involving the butenoic acid side chain.

One plausible strategy is an intramolecular Friedel-Crafts acylation. Conversion of the carboxylic acid to a more reactive acid chloride (e.g., using thionyl chloride, SOCl₂) would generate an electrophilic center. In the presence of a Lewis acid catalyst (e.g., AlCl₃), this acyl group could attack the aromatic ring to form a new six-membered ring, leading to a dihydronaphthalenone architecture.

Alternatively, the bromine atom can be replaced with a nucleophilic group via cross-coupling, setting the stage for a subsequent intramolecular cyclization. For instance, a Buchwald-Hartwig amination could install an amino group, creating a precursor for an intramolecular aza-Michael addition, where the amine attacks the electron-deficient double bond of the butenoic acid system to form a dihydroquinolinone ring system. Similarly, a Suzuki coupling could introduce a vinyl group, creating a diene system ripe for an intramolecular Diels-Alder reaction. These tandem reaction sequences, where a cross-coupling is followed by a cyclization, are powerful strategies in modern organic synthesis.

Hypothetical Intramolecular Cyclization Strategies

| Precursor Synthesis (from title compound) | Cyclization Reaction | Potential Product Architecture |

|---|---|---|

| Conversion to acid chloride | Intramolecular Friedel-Crafts Acylation | Dihydronaphthalenone |

| Buchwald-Hartwig amination (Br → NH₂) | Intramolecular Aza-Michael Addition | Dihydroquinolinone |

| Suzuki coupling (Br → vinyl group) | Intramolecular Diels-Alder | Fused polycyclic system |

Derivatization Strategies and Design of Novel Analogs of 2e 3 3 Bromophenyl but 2 Enoic Acid

Structural Modifications at the Carboxylic Acid End

The carboxylic acid moiety is a frequent target for modification to influence a molecule's polarity, acidity, and ability to act as a hydrogen bond donor or acceptor. These changes can significantly impact biological activity and membrane permeability.

Standard derivatization techniques for carboxylic acids include esterification and amidation. nih.gov Esterification can be achieved through Fischer esterification with an alcohol under acidic conditions. Amidation involves activating the carboxylic acid, for instance, by converting it to an acyl chloride or using coupling reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), followed by reaction with a primary or secondary amine. nih.gov For example, the coupling reagent 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) can be used for amidation by first forming an active acyl thioester, which then reacts with an amine. nih.gov

Another key transformation is the reduction of the carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to a primary alcohol. ucsb.eduresearchgate.net It is important to note that milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. researchgate.net The reduction proceeds through an aldehyde intermediate, but this is typically not isolated as it is more reactive than the starting carboxylic acid. ucsb.edu However, the corresponding aldehyde can be obtained by using a less reactive hydride source, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), particularly from the more reactive acid chloride derivative. ucsb.edu

In drug design, the carboxylic acid group is often replaced by bioisosteres to overcome issues like metabolic instability or poor membrane diffusion while retaining key interactions with a biological target. acs.orgnsf.gov Bioisosteres are functional groups with similar physical or chemical properties. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various azoles. acs.orgoup.com Tetrazoles, for instance, are frequently used as carboxylic acid surrogates in drug design, as seen in several angiotensin II receptor antagonists. oup.com

Table 1: Summary of Modifications at the Carboxylic Acid Terminus

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent (e.g., EDC·HCl) | Amide |

| Reduction to Alcohol | LiAlH₄ or BH₃·THF | Primary Alcohol |

| Reduction to Aldehyde | 1. SOCl₂ 2. LiAlH(Ot-Bu)₃ | Aldehyde |

| Bioisosteric Replacement | Various (e.g., HN₃ with nitrile precursor) | Tetrazole, Hydroxamic Acid, etc. |

Chemical Modifications of the Alkene Moiety

The α,β-unsaturated double bond in the butenoic acid chain is a key site for introducing structural and stereochemical diversity.

Hydrogenation: The most fundamental modification is the reduction of the alkene to an alkane, yielding the corresponding saturated butanoic acid derivative. This is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C). asianpubs.orgresearchgate.net Asymmetric hydrogenation allows for the synthesis of specific enantiomers, which is crucial for chiral drugs. Catalysts based on noble metals like rhodium, ruthenium, and iridium, paired with chiral ligands (e.g., BINAP), are effective for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. researchgate.netnih.gov More recently, catalysts based on earth-abundant metals like cobalt have also been developed for this purpose. acs.orgnsf.gov For instance, a cobalt catalyst with a chiral bis(phosphine) ligand can hydrogenate various α,β-unsaturated acids with high enantioselectivity. acs.orgnsf.gov

Oxidation: The alkene can undergo various oxidation reactions.

Epoxidation: The double bond can be converted to an epoxide. While peroxy acids like m-CPBA are common epoxidizing agents, their reaction with α,β-unsaturated carbonyl compounds can be problematic. youtube.com A more effective method for these substrates is using hydrogen peroxide (H₂O₂) in the presence of an alkali like sodium hydroxide. youtube.comyoutube.com This proceeds via nucleophilic attack of the hydroperoxide anion on the electron-deficient alkene. youtube.com Enantioselective epoxidation can be achieved using chiral catalysts. organic-chemistry.orgresearchgate.net

Dihydroxylation: The alkene can be converted to a vicinal diol (two adjacent hydroxyl groups). This is commonly achieved using osmium tetroxide (OsO₄). rsc.orgrsc.org Asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, uses a catalytic amount of OsO₄ with a chiral ligand to produce enantiomerically enriched diols. youtube.com

Table 2: Summary of Modifications at the Alkene Moiety

| Transformation | Reagent(s)/Catalyst System | Product Functional Group |

|---|---|---|

| Hydrogenation (Symmetric) | H₂, Pd/C or Ru/C | Alkane |

| Hydrogenation (Asymmetric) | H₂, Chiral Rh, Ru, or Co catalyst | Chiral Alkane |

| Epoxidation | H₂O₂, NaOH | Epoxide |

| Dihydroxylation (Asymmetric) | OsO₄ (catalytic), Chiral Ligand, NMO | Chiral Vicinal Diol |

Transformations of the Bromophenyl Substituent

The bromine atom on the phenyl ring is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orglibretexts.org This allows for the introduction of various alkyl, alkenyl, or aryl groups in place of the bromine atom. wikipedia.orgorganic-chemistry.org

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. jocpr.comorganic-chemistry.orgnih.gov This reaction is a powerful method for C-C bond formation at an sp² carbon. jocpr.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to synthesize aryl alkynes. acs.orgorganic-chemistry.orgwikipedia.org Modern protocols have been developed that are copper-free and can be performed in aqueous media. ucsb.eduresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This method has largely replaced older, harsher methods for synthesizing aryl amines and is compatible with a wide range of amines, including ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. youtube.com

Table 3: Palladium-Catalyzed Transformations of the Bromophenyl Group

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OH)₂) | C-C | Aryl-R |

| Heck Coupling | Alkene (R-CH=CH₂) | C-C | Aryl-CH=CH-R |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C | Aryl-C≡C-R |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Aryl-NR₂ |

Synthesis of Complex Molecular Scaffolds Incorporating the (3-Bromophenyl)but-2-enoic Acid Motif

The (2E)-3-(3-Bromophenyl)but-2-enoic acid structure can serve as a building block for the synthesis of more complex molecules, particularly heterocycles, which are prevalent in pharmaceuticals. Cinnamic acid and its derivatives are valuable precursors for various heterocyclic systems. jocpr.comresearchgate.netatlantis-press.com

For example, cinnamic acid derivatives can be used to synthesize quinazoline-based structures. atlantis-press.com Quinazolines are heterocyclic compounds with significant biological activity, and their synthesis can involve coupling a substituted aniline (B41778) with a derivative of the cinnamic acid core. atlantis-press.com Another approach involves transforming the carboxylic acid into an intermediate that can undergo cyclization. For instance, cinnamic acids can be converted into 2-styryl-4,5-dihydrooxazoles. researchgate.net This involves converting the acid to its acyl chloride, reacting it with 2-aminoethanol, and then cyclizing to form the dihydrooxazole ring. researchgate.net Furthermore, domino reactions starting from derivatives of the parent compound can lead to complex fused ring systems. An intermolecular Sonogashira coupling followed by an intramolecular cyclization can yield substituted benzo[b]furans. organic-chemistry.org

Table 4: Examples of Complex Scaffolds from Cinnamic Acid Derivatives

| Starting Motif | Key Reaction(s) | Resulting Scaffold |

|---|---|---|

| Cinnamic Acid Derivative | Amidation, Cyclization | Quinazoline |

| Cinnamic Acid | Acyl Chloride formation, Reaction with Aminoethanol, Cyclization | 2-Styryl-4,5-dihydrooxazole |

| Aryl Halide & Alkyne | Domino Sonogashira Coupling / Intramolecular Cyclization | Benzo[b]furan |

Advanced Spectroscopic Characterization and Structural Elucidation of 2e 3 3 Bromophenyl but 2 Enoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For (2E)-3-(3-Bromophenyl)but-2-enoic acid, ¹H and ¹³C NMR provide critical information for assigning stereochemistry and analyzing its preferred conformation.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons on the bromophenyl ring would exhibit a complex splitting pattern in the aromatic region (δ 7.0-8.0 ppm). Key to confirming the structure are the signals for the vinylic proton and the methyl group. Due to the (E)-configuration, the vinylic proton and the methyl group are on opposite sides of the C=C double bond. Their coupling and chemical shifts are characteristic of this arrangement.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for the carboxyl carbon, the two sp² carbons of the double bond, the six carbons of the phenyl ring (four of which are unique due to substitution), and the methyl carbon. The chemical shifts provide insight into the electronic environment of each carbon atom.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | > 10 | Broad Singlet (br s) |

| Aromatic-H | 7.0 - 8.0 | Multiplet (m) |

| Vinylic-H | ~6.0 | Quartet (q) or Singlet (s) |

Note: Data is predicted based on analogous structures. Multiplicity depends on coupling constants.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguous structural assignment, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring and, crucially, would confirm the coupling between the vinylic proton and the methyl protons, helping to establish the but-2-enoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the vinylic proton signal to the vinylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) couplings between protons and carbons. This is particularly powerful for connecting different parts of the molecule. For example, it would show correlations from the methyl protons to the sp² carbons of the double bond and the ipso-carbon of the phenyl ring, confirming the connectivity of the entire structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is the definitive method for assigning stereochemistry in solution. For an (E)-isomer, a NOESY experiment would show a cross-peak between the vinylic proton and the ortho-protons of the phenyl ring, but not between the vinylic proton and the methyl group protons, confirming their trans relationship across the double bond.

Solid-State NMR for Polymorphism Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying these different solid forms. nih.gov Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment of each nucleus within the crystal lattice. nih.gov

Different polymorphs of this compound would produce distinct ¹³C ssNMR spectra. Variations in chemical shifts between forms arise from differences in molecular conformation and intermolecular interactions (such as hydrogen bonding and π-stacking) in the crystal packing. nih.gov By comparing the ssNMR spectra of different batches or crystallization products with powder X-ray diffraction (PXRD) data, one can identify, quantify, and characterize the different polymorphic forms present. nih.gov

Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Crystal Packing

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information for crystalline solids. researchgate.net This technique yields a precise three-dimensional map of electron density within the crystal, from which the exact positions of atoms can be determined. For this compound, an SC-XRD analysis would unambiguously confirm the (E)-configuration about the C=C double bond.

Representative Crystallographic Data for a Related Phenylpropenoic Acid Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.6988 (5) |

| b (Å) | 9.5462 (9) |

| c (Å) | 23.8532 (15) |

| β (°) | 91.021 (8) |

| Volume (ų) | 1297.46 (18) |

Note: Data is for the related compound (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one and serves as an illustrative example. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions

Derived from the SC-XRD data, Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate interactions that are shorter than the van der Waals radii, pinpointing the most significant contact points, such as hydrogen bonds. nih.gov

For this compound, this analysis would quantify the dominant interactions. The primary interaction would be the O-H···O hydrogen bonds of the carboxylic acid dimer. The analysis would also break down the contributions of other weaker interactions, such as:

H···H contacts: Typically the largest contributor to the surface area. nih.gov

C-H···O contacts: Interactions between C-H bonds and the carbonyl oxygen.

C-H···π interactions: Where a C-H bond interacts with the face of the phenyl ring.

Br···H or Br···π contacts: Weak halogen bonding interactions involving the bromine substituent.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing insights into hydrogen bonding and conformation.

For this compound, the FT-IR spectrum would be dominated by characteristic absorptions. Due to the formation of hydrogen-bonded dimers in the solid state, the O-H stretch of the carboxylic acid appears as a very broad band in the 2500-3300 cm⁻¹ region. nist.gov The C=O stretching vibration would be observed as a strong, sharp peak around 1700 cm⁻¹. Other key peaks include the C=C stretch of the alkene and aromatic ring, and the C-Br stretch at lower wavenumbers.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (very broad) |

| Carbonyl | C=O stretch | ~1700 |

| Alkene | C=C stretch | ~1625 |

| Aromatic Ring | C=C stretch | ~1600, 1480 |

Note: Data is predicted based on characteristic frequencies for the functional groups present. nist.gov

Advanced Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high precision, allowing for the calculation of its elemental formula. rsc.org

For this compound (formula C₁₀H₉BrO₂), the molecular ion peak [M]⁺• would appear as a characteristic doublet with a 1:1 intensity ratio at m/z 240 and 242, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). nist.gov

Electron ionization (EI) mass spectrometry also causes the molecular ion to fragment in a predictable manner, creating a unique fingerprint that aids in structural elucidation. chemguide.co.uk The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for aromatic carboxylic acids include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a carboxyl group (•COOH): [M - 45]⁺, leading to a bromostyrenyl-type cation. libretexts.org

Loss of a bromine atom (•Br): [M - 79/81]⁺

McLafferty rearrangement: A characteristic fragmentation for carboxylic acids that can lead to specific neutral losses and fragment ions. docbrown.info

Predicted Key Fragments in the EI-Mass Spectrum

| m/z Value (for ⁷⁹Br) | Fragment Identity |

|---|---|

| 240/242 | [C₁₀H₉BrO₂]⁺• (Molecular Ion) |

| 223/225 | [M - OH]⁺ |

| 195/197 | [M - COOH]⁺ |

| 161 | [M - Br]⁺ |

Note: Data is predicted based on established fragmentation patterns for aromatic carboxylic acids and halogenated compounds. libretexts.orgnih.gov

Computational and Theoretical Studies of 2e 3 3 Bromophenyl but 2 Enoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No published studies have utilized Density Functional Theory (DFT) to specifically investigate the electronic structure and molecular geometry of (2E)-3-(3-Bromophenyl)but-2-enoic acid.

Optimization of Molecular Geometries

There are no available research findings on the optimization of the molecular geometry of this compound using DFT or any other computational method. Such a study would be essential to determine the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for predicting the chemical reactivity, potential reaction sites, and electronic properties of a molecule.

Calculation of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

There are no computational studies that have calculated the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) frequencies for this compound. These calculations are valuable for interpreting experimental spectroscopic data and confirming the molecular structure.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis to identify the different spatial arrangements (conformers) of this compound and their relative energies is not available in the scientific literature. Understanding the energy landscape is fundamental to predicting the molecule's flexibility and predominant shapes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

To date, no molecular dynamics simulations have been published that explore the dynamic behavior of this compound over time. Such simulations are necessary to understand how the molecule moves and interacts with its environment, including the influence of different solvents on its structure and behavior.

Reaction Mechanism Studies through Computational Modeling

There is a lack of computational modeling studies investigating the mechanisms of chemical reactions involving this compound. This research would be vital for understanding how the compound participates in chemical transformations, its potential reaction pathways, and the energetics of these processes.

Applications of 2e 3 3 Bromophenyl but 2 Enoic Acid As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The molecular framework of (2E)-3-(3-Bromophenyl)but-2-enoic acid is well-suited for the synthesis of a wide array of heterocyclic compounds. The presence of the α,β-unsaturated carbonyl system allows for various addition and condensation reactions, which are fundamental in the construction of heterocyclic rings.

Research on analogous compounds, such as 3-aroylacrylic acids, has demonstrated their utility as precursors to a variety of heterocycles. For instance, 3-(4-bromobenzoyl)prop-2-enoic acid has been successfully used to synthesize pyrimidine (B1678525) thiones, pyranes, pyridines, and phthalazinone derivatives. researchgate.netresearchgate.net These syntheses often proceed through Michael addition reactions followed by cyclization. For example, the reaction of 3-(4-bromobenzoyl)prop-2-enoic acid with thiourea (B124793) yields a pyrimidine thione derivative. researchgate.netresearchgate.net Similarly, its reaction with ethyl cyanoacetate (B8463686) and malononitrile (B47326) can lead to the formation of substituted pyridines. researchgate.netresearchgate.net

The reactivity of this compound is expected to be similar, allowing it to serve as a key starting material for a range of heterocyclic systems. The bromo substituent on the phenyl ring also provides a handle for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, to introduce additional diversity into the final heterocyclic products. The versatility of related bromophenyl compounds as intermediates in the synthesis of bioactive heterocycles like benzimidazoles further underscores this potential. guidechem.com

A plausible reaction scheme for the synthesis of a dihydropyridine (B1217469) derivative from a related bromobenzoyl acrylic acid is presented below:

| Reactant | Reagent | Product |

| 3-(4-bromobenzoyl)acrylic acid | Ethyl cyanoacetate, Ammonium acetate (B1210297) | Ethyl-2-amino-4-carboxy-6-(4-bromophenyl)nicotinate and 2-oxo-3-cyano-6-(4-bromophenyl)-3,4-dihydropyridine-4-carboxylic acid researchgate.net |

Building Block for Complex Organic Molecules

Organic building blocks are fundamental components for the synthesis of more complex molecular structures in fields like pharmaceuticals and materials science. cymitquimica.comsigmaaldrich.com this compound, with its distinct functional groups, is a valuable building block for the assembly of larger, more intricate organic molecules.

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a wide range of chemical transformations. The conjugated double bond is susceptible to various addition reactions, including hydrogenation, halogenation, and Michael additions, allowing for the introduction of new functionalities and the creation of new stereocenters.

A notable example of a related compound's application is the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. orgsyn.orgorgsyn.org This saturated analog serves as a crucial intermediate in the synthesis of more complex chiral molecules. The synthesis involves a rhodium-catalyzed asymmetric addition of a boronic acid to an unsaturated ester, followed by hydrolysis. orgsyn.orgorgsyn.org This highlights how the core structure of a bromophenyl butenoic acid can be modified to create valuable chiral building blocks.

The presence of the 3-bromophenyl group is particularly significant. The bromine atom can be readily substituted or used in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This capability allows for the strategic connection of the this compound core to other molecular fragments, enabling the construction of complex target molecules.

Role in the Preparation of Advanced Materials (e.g., monomers for polymers)

While specific research on the use of this compound in advanced materials is not extensively documented, its chemical structure suggests potential applications in this area. The carboxylic acid functionality and the polymerizable double bond make it a candidate as a monomer or co-monomer for the synthesis of functional polymers.

The incorporation of this monomer into a polymer backbone could introduce specific properties. The bromophenyl group, for instance, can enhance the refractive index and flame retardancy of the resulting material. Furthermore, the bromine atom can serve as a site for post-polymerization modification, allowing for the grafting of other molecules onto the polymer chain to tailor its properties for specific applications.

The general class of acrylic acids and their derivatives are widely used as monomers in the polymer industry. The presence of the bulky and polar bromophenyl group in this compound would be expected to influence the thermal and mechanical properties of polymers derived from it, potentially leading to materials with high glass transition temperatures and specific optical properties.

Development of Catalytic Systems Utilizing Derivatives

The development of novel catalytic systems often relies on the synthesis of specialized ligands that can coordinate to a metal center and modulate its catalytic activity. Derivatives of this compound have the potential to be transformed into such ligands.

For example, the carboxylic acid group can be used to anchor the molecule to a solid support, creating a heterogeneous catalyst. Alternatively, it can be converted into other coordinating groups, such as amides or esters bearing additional donor atoms. The bromophenyl group is also a key feature for elaboration into more complex ligand structures. Through cross-coupling reactions, phosphine (B1218219) groups, pyridyl groups, or other common coordinating moieties could be introduced. These modified derivatives could then be explored as ligands in various catalytic transformations, including asymmetric hydrogenation, C-C bond formation, and oxidation reactions.

The synthesis of chiral ligands from related structures, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) used in the synthesis of a related butanoic acid, demonstrates the importance of chiral building blocks in catalysis. orgsyn.orgorgsyn.org The butenoic acid backbone of the title compound provides a platform for the potential development of new classes of chiral ligands.

Future Research Directions and Emerging Opportunities for 2e 3 3 Bromophenyl but 2 Enoic Acid

Exploration of Asymmetric Synthesis Beyond Current Methodologies

The development of chiral derivatives of (2E)-3-(3-Bromophenyl)but-2-enoic acid is a promising area for future research, particularly given the importance of enantiomerically pure compounds in pharmacology and materials science. While traditional methods may produce racemic mixtures, future efforts could focus on catalytic asymmetric synthesis to control stereochemistry.

Organocatalysis represents a significant opportunity. Building on work where chiral isothiourea catalysts have been used for atroposelective N-acylation with cinnamic anhydrides, similar catalytic systems could be explored to induce enantioselectivity in reactions involving the butenoic acid moiety. nih.gov The development of catalysts that can effectively differentiate between the two faces of the double bond during addition reactions is a key challenge.

Another avenue involves the use of chiral auxiliaries. This approach converts the achiral butenoic acid into a chiral derivative, allowing for diastereoselective reactions to create new stereocenters. uwindsor.ca Subsequent removal of the auxiliary would yield the enantiomerically enriched product. The efficiency of this method would depend on the development of auxiliaries that are both highly effective in directing stereochemistry and easily removable under mild conditions.

| Synthesis Strategy | Catalyst/Auxiliary Type | Potential Outcome |

| Organocatalytic Acylation | Chiral Isothiourea | Atroposelective synthesis of novel N-N axially chiral compounds. nih.gov |

| Asymmetric Dimerization | Covalent Templates (e.g., 1,8-dihydroxynaphthalene) | Controlled synthesis of symmetric and unsymmetric β-truxinic acids. researchgate.net |

| Chiral Auxiliary Approach | Evans N-acyloxazolidinones | Creation of a new chiral center via substrate control. uwindsor.ca |

Integration into Flow Chemistry Systems for Scalable Production

For the synthesis of this compound and its derivatives to be industrially viable, scalable and efficient production methods are necessary. Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput optimization.

Future research could focus on developing a continuous flow synthesis for this compound. This might involve adapting established condensation reactions, such as the Knoevenagel or Doebner condensation, to a flow regime. bepls.com The use of packed-bed reactors with immobilized catalysts or reagents could streamline the process, minimize waste, and allow for easier product purification. acs.org The synthesis of related structures like butenolides and coumarins has already demonstrated the feasibility and scalability of flow protocols for similar chemical motifs. rsc.org

Investigation of Photocatalytic Transformations

The presence of both an electron-rich aromatic ring with a bromine substituent and a reactive alkene moiety makes this compound an excellent candidate for photocatalytic transformations. Visible-light photocatalysis, in particular, offers mild and sustainable reaction conditions compared to traditional methods. nih.gov

Future investigations could explore several photocatalytic pathways:

Functionalization of the Aryl Bromide: The C-Br bond can serve as a handle for photoredox-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of substituents (e.g., alkyl, aryl, amino groups) at the 3-position of the phenyl ring, creating a library of novel derivatives.

Reactions at the Alkene: The double bond is susceptible to photocatalytic additions. For instance, atom transfer radical addition (ATRA) reactions could be employed to introduce new functional groups across the double bond. rsc.org